Trimethionine
Overview
Description
Trimethionine is a tripeptide composed of three methionine molecules. Methionine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis and methylation reactions. This compound is often used as a model peptide in transport assays and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethionine can be synthesized through the condensation of three methionine molecules. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can efficiently couple amino acids in a stepwise manner. The process includes deprotection and purification steps to obtain the final product with high purity. The synthesized this compound is then subjected to rigorous quality control measures to ensure its suitability for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: Trimethionine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or performic acid. The oxidation typically occurs at the sulfur atom of the methionine residues, leading to the formation of methionine sulfoxide or methionine sulfone.
Reduction: Reduction of this compound can be achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). These agents reduce disulfide bonds, if present, and restore the thiol groups of methionine.
Substitution: Substitution reactions involving this compound can occur at the amino or carboxyl groups. Common reagents include alkyl halides or acyl chlorides, which can introduce various functional groups into the peptide.
Major Products Formed:
Oxidation: Methionine sulfoxide, methionine sulfone
Reduction: Restored thiol groups
Substitution: Modified this compound with new functional groups
Scientific Research Applications
Trimethionine has a wide range of applications in scientific research, including:
Chemistry: Used as a model peptide in transport assays to study peptide transport mechanisms.
Biology: Employed in studies involving protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including its role in antioxidant defense mechanisms.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism of action of trimethionine involves its interaction with various molecular targets and pathways. As a tripeptide, it can participate in protein synthesis and serve as a substrate for enzymes involved in methylation reactions. The sulfur atoms in methionine residues can undergo oxidation-reduction reactions, contributing to the compound’s antioxidant properties. Additionally, this compound can modulate cellular signaling pathways by influencing the activity of specific enzymes and receptors.
Comparison with Similar Compounds
Trimethionine can be compared with other similar compounds such as:
Dimethionine: A dipeptide composed of two methionine molecules. Unlike this compound, dimethionine has fewer methionine residues, which may affect its reactivity and biological activity.
Methionine: A single amino acid that serves as a building block for peptides like this compound. Methionine itself has significant biological importance but lacks the complexity of this compound.
Methionine Sulfoxide: An oxidized form of methionine. While it shares some chemical properties with this compound, its biological role and reactivity differ due to the presence of the sulfoxide group.
This compound’s uniqueness lies in its tripeptide structure, which allows it to participate in more complex biochemical processes compared to its simpler counterparts.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O4S3/c1-23-7-4-10(16)13(19)17-11(5-8-24-2)14(20)18-12(15(21)22)6-9-25-3/h10-12H,4-9,16H2,1-3H3,(H,17,19)(H,18,20)(H,21,22)/t10-,11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWGEKCAPBMIFE-SRVKXCTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162823 | |
Record name | Trimethionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14486-15-8 | |
Record name | L-Methionyl-L-methionyl-L-methionine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14486-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014486158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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